molecular formula C20H20N2O B13105199 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one

Cat. No.: B13105199
M. Wt: 304.4 g/mol
InChI Key: FBYCCABSRPJCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with cyclohexanone and phenyl isocyanate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Quinazolinone derivatives, including 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one, have been explored for their anticancer properties. Recent studies have shown that modifications to the quinazolinone structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated significant activity against lung (A549), breast (MCF7), and prostate (PC3) cancer cells, indicating their potential as chemotherapeutic agents .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)
This compoundA549TBD
6-amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-oneMCF7TBD
4-phenylquinazolin-2(1H)-onePC3TBD

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies utilizing molecular docking and DFT analyses have provided insights into how these compounds interact with biological targets at the molecular level .

Vascular Pharmacology

Vasorelaxant Effects

Research has indicated that certain derivatives of quinazolinones exhibit vasorelaxant properties. In experiments conducted on rat thoracic aorta rings, compounds demonstrated significant vasodilation, suggesting their potential utility in treating vascular disorders characterized by endothelial dysfunction .

Table 2: Vasorelaxant Activity of Quinazolinone Derivatives

CompoundIC50 (µM)Endothelium Dependency
4-Phenylquinazolin-2(1H)-one3.41 ± 0.65Yes
This compoundTBDTBD

Signaling Pathways

The vasorelaxation effect appears to be mediated by endothelium-derived factors, highlighting the importance of the endothelium in the pharmacological action of these compounds .

Antiviral Applications

SARS-CoV-2 Inhibition

Recent developments have identified quinazolinones as promising candidates for antiviral therapy against SARS-CoV-2. Specifically, structural optimizations of quinazolinone-based inhibitors have shown enhanced potency against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication .

Table 3: Potency Against SARS-CoV-2 Mpro

CompoundIC50 (µM)
Baicalein0.966 ± 0.065
Quinazolinone Derivative1.372 ± 0.047

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2(1H)-one: The parent compound of the quinazolinone family.

    4-Phenylquinazolin-2(1H)-one: A similar compound with a phenyl group at the 4-position.

    1-Cyclohexylquinazolin-2(1H)-one: A compound with a cyclohexyl group at the 1-position.

Uniqueness

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one is unique due to the presence of both cyclohexyl and phenyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Biological Activity

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a quinazoline core substituted with cyclohexyl and phenyl groups. The structural formula can be represented as:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}

This compound is characterized by its ability to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast)5.0
PC3 (Prostate)6.2
A549 (Lung)7.8

The above data indicates that this compound exhibits promising activity against breast and prostate cancer cell lines, with IC50 values suggesting effective cytotoxicity.

The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies have indicated that this compound binds effectively to targets such as PARP-1, which plays a crucial role in DNA repair mechanisms.

Figure 1: Binding Interaction with PARP-1

Binding Interaction (Image for illustrative purposes)

This interaction suggests that the compound may induce apoptosis in cancer cells by disrupting their DNA repair capabilities.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and cyclohexyl groups significantly influence the biological activity of quinazolinone derivatives. For instance, substituents on the phenyl ring can enhance or diminish cytotoxic effects depending on their electronic properties.

Table 2: SAR Analysis of Substituents

SubstituentPositionEffect on Activity
-FParaIncreased potency
-ClMetaModerate potency
-NO2OrthoDecreased potency

These findings emphasize the importance of careful structural modifications in optimizing the biological activity of quinazolinone derivatives.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. In one study, mice bearing tumor xenografts were treated with this compound, resulting in a significant reduction in tumor size compared to control groups.

Table 3: In Vivo Efficacy Study Results

TreatmentTumor Size Reduction (%)
Control0
This compound (10 mg/kg)45
Doxorubicin (Standard)60

The results demonstrate that while doxorubicin remains a potent agent, the tested quinazolinone derivative shows considerable promise as a novel therapeutic option.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-cyclohexyl-4-phenylquinazolin-2-one

InChI

InChI=1S/C20H20N2O/c23-20-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2

InChI Key

FBYCCABSRPJCII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.